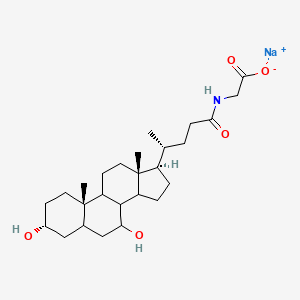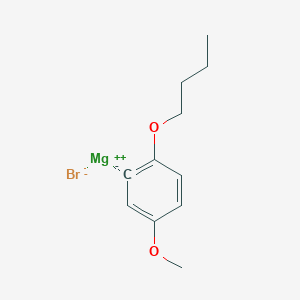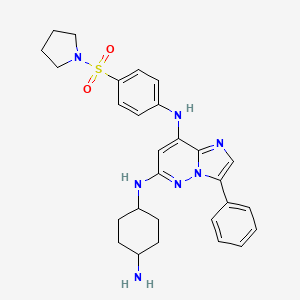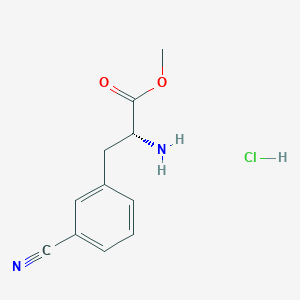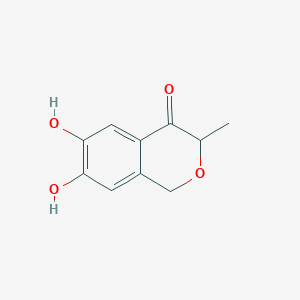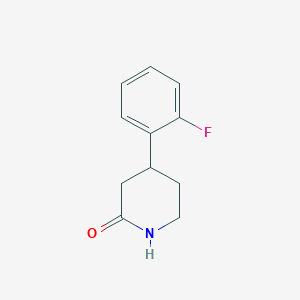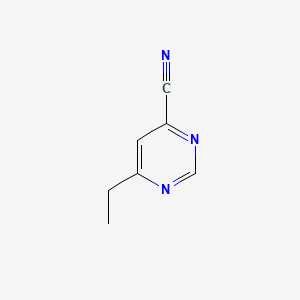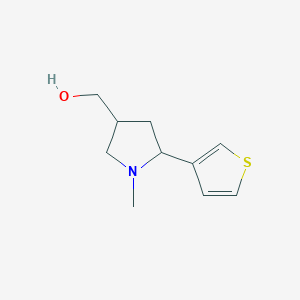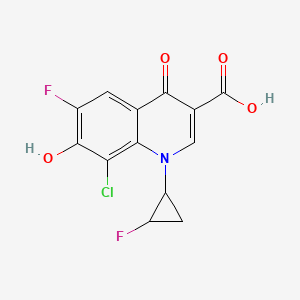
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. One common method includes the reaction of 7-[(7S)-7-Boc-NH-5-azaspiro[2.4]hept-5-yl]-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with thionyl chloride in dichloromethane for 8 hours, yielding a product with a 78% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and ultimately leads to cell death . The molecular targets include the DNA gyrase and topoisomerase IV enzymes, which are crucial for maintaining the supercoiling of bacterial DNA .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct antibacterial properties and pharmacokinetic profiles compared to other fluoroquinolones .
Properties
Molecular Formula |
C13H8ClF2NO4 |
|---|---|
Molecular Weight |
315.65 g/mol |
IUPAC Name |
8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF2NO4/c14-9-10-4(1-7(16)12(9)19)11(18)5(13(20)21)3-17(10)8-2-6(8)15/h1,3,6,8,19H,2H2,(H,20,21) |
InChI Key |
ZVFNVSWOZXVNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


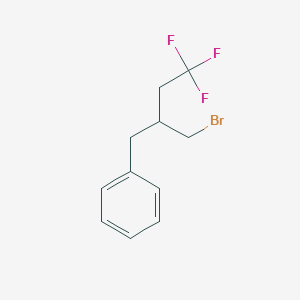
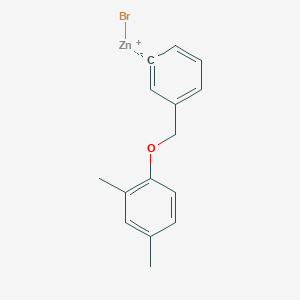
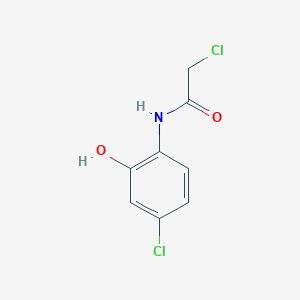
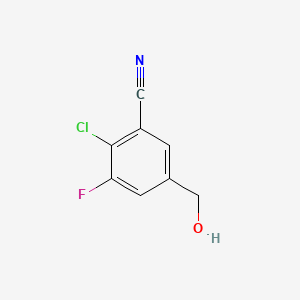
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
